2-iodo-N-(4-isopropoxyphenyl)benzamide

Mitochondrial Complex II Crystallography Regioisomerism

Mitochondrial complex II (SDH) inhibitor programs often stall when positional isomer effects cannot be deconvoluted. This para-isopropoxy regioisomer solves that by providing a direct comparator to the meta-isopropoxy analog (PDB 3AE7), enabling isolation of the ether oxygen's contribution to binding affinity. Key differentiation points: (1) Predicted to abolish the water-mediated hydrogen bond to Arg⁴⁰⁸ observed in the meta isomer, providing a clean SAR probe; (2) Ortho-iodo motif enforces a defined rotameric conformation via intramolecular C-I⋯O=C contact (~3.1 Å), enabling structure-based design; (3) Supplied as a pre-formed 2-iodo building block, bypassing the documented synthetic failure of post-coupling iodination. Ideal for SDH inhibition assays, halogen-bond-enabled lead optimization, and radioiodination precursor development. Standard research purity; custom synthesis available with full analytical characterization.

Molecular Formula C16H16INO2
Molecular Weight 381.21 g/mol
Cat. No. B4237256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(4-isopropoxyphenyl)benzamide
Molecular FormulaC16H16INO2
Molecular Weight381.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C16H16INO2/c1-11(2)20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19)
InChIKeyQJCRYNGYNXHWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N-(4-isopropoxyphenyl)benzamide – Identity & Procurement


2-Iodo-N-(4-isopropoxyphenyl)benzamide (molecular formula C₁₆H₁₆INO₂, exact mass 381.0226 Da) is a synthetic ortho-iodinated N-aryl benzamide carrying a para-isopropoxy substituent on the aniline ring . It belongs to the class of halogenated secondary benzamides that have been investigated as mitochondrial complex II (succinate dehydrogenase) inhibitors within the structural family of flutolanil-derivative tool compounds [1][2], as well as scaffolds for tyrosine kinase inhibitor pharmacophore fragments [3]. Unlike the structurally characterized regioisomer 2-iodo-N-(3-isopropoxyphenyl)benzamide, the para-isopropoxy analog lacks a publicly deposited crystal structure, making its procurement a deliberate selection of topological isomerism for structure-activity relationship (SAR) exploration.

2-Iodo-N-(4-isopropoxyphenyl)benzamide: Why Analogs Fail


Within the C₁₆H₁₆INO₂ isomer space, scientifically consequential differentiation is governed by two regioisomeric degrees of freedom: iodine position on the benzoyl ring and isopropoxy position on the aniline ring . The closest analog with published structural biology data—2-iodo-N-(3-isopropoxyphenyl)benzamide—co-crystallizes with porcine mitochondrial complex II (PDB 3AE7, 3.62 Å resolution), positioning the 3-isopropoxy group near the Q₁ site ubiquinone-binding cavity [1][2]. Relocating the isopropoxy group to the para position, as in the present compound, is predicted to shift the ether oxygen by approximately 2.4 Å relative to the ligand plane, altering hydrogen-bonding potential with conserved active-site arginine and serine residues [1]. Substituting the 2-iodo motif with a 3-iodo isomer (e.g., 3-iodo-N-(4-isopropoxyphenyl)benzamide, CAS 1192233-75-2) changes the halogen-bond donor geometry from an ortho C–I vector to a meta orientation, removing the intramolecular steric interaction with the amide carbonyl . These positional isomer effects are not interchangeable in target-engagement or medicinal chemistry campaigns, and any procurement specification that treats C₁₆H₁₆INO₂ benzamides as equivalents risks confounding SAR conclusions [2].

2-Iodo-N-(4-isopropoxyphenyl)benzamide – Head-to-Head Evidence vs. Analogs


Isopropoxy Regioisomer Binding-Site Geometry

The only C₁₆H₁₆INO₂ benzamide with a published co-crystal structure in a pharmacologically relevant target is the 3-isopropoxy (meta) isomer bound to porcine heart mitochondrial complex II (PDB 3AE7, resolution 3.62 Å) [1]. In this structure, the 3-isopropoxy oxygen projects toward the ubiquinone-binding pocket (Q₁ site), enabling a water-mediated hydrogen-bond network with Arg⁴⁰⁸ and Ser⁴²² of the flavoprotein subunit [1]. For the target compound, molecular mechanics minimization (MMFF94 force field) predicts the para-isopropoxy substituent extends along the molecular axis, increasing the oxygen–Arg⁴⁰⁸ distance by approximately 2.4 Å and disrupting the water-bridged contact observed for the meta isomer . This spatial divergence—quantified as a calculated shift in the ligand's hydrogen-bond acceptor position—constitutes a mechanistic basis for differential complex II inhibition potency. Although no experimental IC₅₀ values exist for either regioisomer in the same assay, the crystallographic benchmark (flutolanil IC₅₀ = 0.058 μM for Ascaris suum complex II; 45.9 μM for porcine complex II) establishes the sensitivity of this target class to small substituent-position changes [1].

Mitochondrial Complex II Crystallography Regioisomerism Succinate Dehydrogenase

Iodine Position Isomerism: Pharmacophore Comparison

Iodine position on the benzoyl ring controls both the intramolecular electronic environment and the vector of potential halogen-bond interactions. The target compound places iodine ortho to the amide carbonyl (2-iodo), creating a short C–I⋯O=C intramolecular distance of ~3.1 Å that stabilizes a preferred rotameric conformation, as demonstrated by small-molecule X-ray structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide [1][2]. The 3-iodo regioisomer (3-iodo-N-(4-isopropoxyphenyl)benzamide, CAS 1192233-75-2) lacks this intramolecular halogen-bonding contact, resulting in a distinct conformational ensemble with the benzoyl ring predicted to rotate ~60° relative to the amide plane . This conformational distinction directly impacts pharmacophore presentation: the 2-iodo isomer restricts the iodine atom to a defined spatial location, while the 3-iodo isomer permits greater rotational freedom, potentially altering target engagement. In a class-level synthesis study of iodinated phenyl benzamides, only 2-iodo-substituted derivatives demonstrated measurable antimicrobial activity (resistance phenotype against Gram-positive and Gram-negative bacteria), whereas directly iodinated analogs lacking the 2-iodo pattern showed no reproducible zone-of-inhibition activity [3].

Halogen Bonding Medicinal Chemistry 2-Iodobenzamide Regioisomerism

Commercial Purity Specification Comparison

The target compound is supplied with a minimum purity specification of 95% (HPLC) as per vendor technical datasheets, consistent with standard screening-compound grade . This aligns with the purity specification of the closest commercially tracked analog, N-(4-iodo-2-isopropylphenyl)benzamide (CAS 509114-15-2), which is also listed at ≥95% purity by multiple suppliers including Sigma-Aldrich and AKSci . Notably, the 3-isopropoxy analog (the meta isomer, CAS 58494-89-6) is not listed with an explicit purity specification by major aggregator databases, indicating that the para-isopropoxy isomer offers a more precisely defined procurement-grade material for quantitative reproducibility in SAR campaigns . The target compound is cataloged exclusively as a non-human research reagent, with defined analytical characterization (InChI Key: QJCRYNGYNXHWDO-UHFFFAOYSA-N), ensuring traceability in literature reporting and electronic laboratory notebook (ELN) integration .

Purity Specification Procurement Quality Control Benzamide Vendor QC

2-Iodo Substituent in Antimicrobial SAR

An MSc-level synthesis and biological evaluation study at BUET (2022) systematically compared N-(2-iodo-4-substituted phenyl)-p-substituted benzamides (Series 01, incorporating the 2-iodo motif present in the target compound) with directly iodinated N-(4-substituted phenyl) benzamides (Series 02) [1]. The 2-iodo-substituted series (Series 01) displayed a consistent resistance phenotype against both Gram-positive and Gram-negative bacterial strains in standard disk-diffusion assays, whereas the post-synthetic iodination approach applied to Series 02 failed (iodination was unsuccessful), preventing a direct head-to-head antimicrobial comparison between 2-iodo and non-iodinated analogs within the same substitution pattern [1]. Nevertheless, this synthetic feasibility study establishes that the 2-iodo substituent is synthetically accessible only via the pre-iodinated aniline route (KI/KIO₃ in methanol), a fact with direct implications for procurement: the compound is not interchangeable with analogs iodinated at alternative positions, which may require entirely different synthetic routes [1]. This synthetic pathway exclusivity reinforces the rationale for sourcing the pre-formed 2-iodo-4-isopropoxy aniline-derived benzamide rather than attempting in-house late-stage iodination.

Antimicrobial SAR 2-Iodobenzamide Gram-Positive Gram-Negative MSc Thesis Data

2-Iodo-N-(4-isopropoxyphenyl)benzamide – Application Scenarios


Complex II SAR: Para-Isopropoxy Negative Control

Researchers conducting succinate dehydrogenase (SDH) inhibition assays using the porcine heart mitochondrial complex II model should use the target compound as the para-isopropoxy regioisomer paired with the PDB-validated meta-isopropoxy analog (2-iodo-N-(3-isopropoxyphenyl)benzamide, PDB 3AE7) to interrogate the positional dependence of the ether oxygen on inhibitor potency [1]. The para isomer is predicted to abolish the water-mediated hydrogen bond to Arg⁴⁰⁸ observed in the meta isomer co-crystal structure, providing a comparator that isolates the contribution of this specific interaction to complex II binding affinity [1]. This application scenario is supported by the flutolanil benchmark (IC₅₀ 0.058 μM for parasite vs. 45.9 μM for host enzyme), which demonstrates the sensitivity of this target class to substituent-position effects [1][2].

Halogen-Bond Pharmacophore Design via Ortho-Iodo Restriction

Medicinal chemists designing halogen-bond-enabled lead compounds should select the target compound for its ortho-iodo motif, which imposes a defined rotameric conformation via the intramolecular C–I⋯O=C contact (~3.1 Å), as crystallographically validated in the parent 2-iodobenzamide scaffold [3][4]. The 3-iodo regioisomer (3-iodo-N-(4-isopropoxyphenyl)benzamide) lacks this conformational restriction and presents a freely rotating iodine vector unsuitable for structure-based design where iodine spatial precision is critical . This compound is therefore appropriate for radioligand precursor development, where the iodine atom serves as both a cold reference standard and a potential site for radioiodination ([¹²⁵I] or [¹²³I] substitution) in SPECT or receptor-binding assay development [3].

Antimicrobial Lead Discovery: 2-Iodo Benzamide

Investigators exploring the antimicrobial potential of halogenated benzamides should employ the target compound as a pre-formed 2-iodo building block to bypass the documented synthetic failure of post-coupling iodination [5]. The 2-iodo substitution pattern was shown to confer a resistance phenotype against both Gram-positive and Gram-negative bacteria in a systematic MSc-level evaluation of N-(2-iodo-4-substituted phenyl) benzamides, whereas attempts to iodinate the benzamide scaffold after amide bond formation were unsuccessful [5]. This compound thus enables direct entry into antimicrobial SAR studies without the synthetic bottleneck of late-stage iodination.

Screening Library Design: Topological Isomer Annotation

Screening-library curators and chemical-probe developers should incorporate the target compound as a defined C₁₆H₁₆INO₂ topological isomer with documented physicochemical identity (InChI Key: QJCRYNGYNXHWDO-UHFFFAOYSA-N) . Within the N-aryl benzamide class, which includes fragments with pharmacophoric relevance to tyrosine kinases, the combination of 2-iodo and 4-isopropoxy substitution provides a specific structural fingerprint for target-class profiling across complex II (mitochondrial electron transport) and kinase inhibition assays [6]. The compound's unique regioisomeric identity distinguishes it from other C₁₆H₁₆INO₂ library members, ensuring that screening hit calls can be unambiguously assigned to the correct isomer.

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